molecular formula C17H18N2O2S2 B2618795 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 301234-54-8

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2618795
CAS No.: 301234-54-8
M. Wt: 346.46
InChI Key: FTFJHBOKQIMIBP-UHFFFAOYSA-N
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Description

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

The compound 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is known to have a significant impact on the treatment of tuberculosis. The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target results in the inhibition of the DprE1 protein. This inhibition disrupts the normal functioning of the bacteria, thereby limiting its ability to proliferate and cause disease .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the formation of arabinogalactan, a key component of the bacterial cell wall. This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of the bacterial cell wall synthesis and the inhibition of bacterial proliferation. These effects lead to the containment of the bacterial infection and the alleviation of the disease symptoms .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJHBOKQIMIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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